![molecular formula C21H20FN3O4 B2538302 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one CAS No. 941998-29-4](/img/structure/B2538302.png)
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel compounds starting from isonicotinic acid hydrazide to evaluate their antimicrobial activities. These compounds, including various 1,2,4-triazoles and oxadiazoles, have been shown to exhibit good or moderate antimicrobial activity against a range of bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Bayrak et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
The synthesis and application of m-terphenyl oxadiazole derivatives have been explored for use in blue, green, and red phosphorescent OLEDs. These materials demonstrate high electron mobility and efficiency, making them ideal for electron-transporting and exciton-blocking layers in OLED devices. Such advancements contribute to the development of highly efficient and durable OLEDs for various applications (Shih et al., 2015).
Anticancer Research
Oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. This includes studies on novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which have shown potential against various cancer cell lines. The structure-activity relationship (SAR) of these compounds offers insights into developing more effective anticancer therapies (Desai et al., 2016).
Optical Materials and Electronics
Research has also focused on the development of blue light-emitting materials containing the 1,3,4-oxadiazole ring for potential use in optical devices and electronics. These materials exhibit high thermal stability and fluorescence in the blue region, making them suitable for various applications in optoelectronic devices (Hamciuc et al., 2015).
Apoptosis Inducers
A novel series of 3-aryl-5-aryl-1,2,4-oxadiazoles has been identified as apoptosis inducers, demonstrating activity against breast and colorectal cancer cell lines. This research provides a foundation for the development of new anticancer agents that can induce apoptosis in cancer cells, potentially offering a new approach to cancer therapy (Zhang et al., 2005).
Mécanisme D'action
Target of Action
The compound contains a 2,4-dimethoxyphenyl group, which is a common moiety in many bioactive molecules. Compounds with this group often exhibit a wide range of biological activities and can interact with multiple targets .
Mode of Action
The exact mode of action would depend on the specific target the compound interacts with. Generally, compounds with similar structures can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many bioactive compounds can influence a variety of pathways, from signal transduction to metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These could range from changes in cell signaling and function to potential therapeutic effects .
Propriétés
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-12-4-5-14(9-17(12)22)25-11-13(8-19(25)26)21-23-20(24-29-21)16-7-6-15(27-2)10-18(16)28-3/h4-7,9-10,13H,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGQYMUHSMZNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

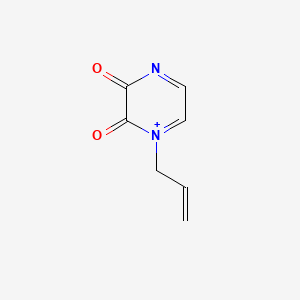
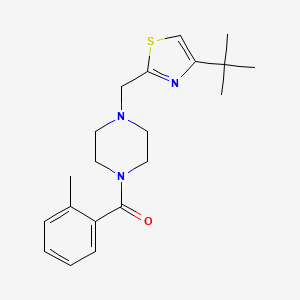
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2538221.png)


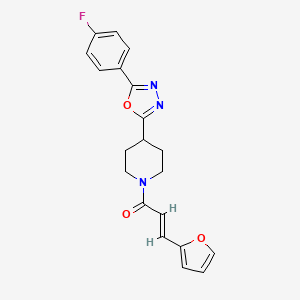

![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)
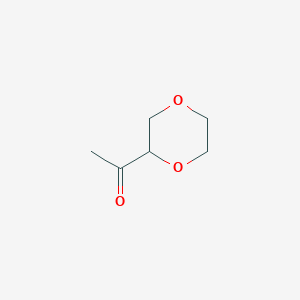
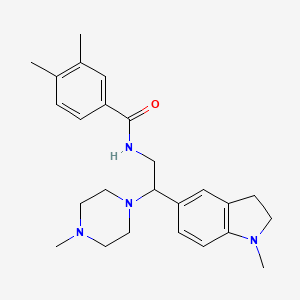
![(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2538237.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)